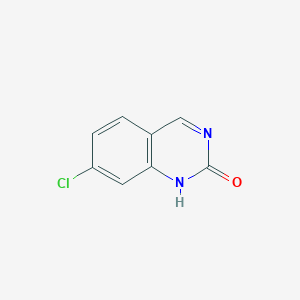

7-chloroquinazolin-2(1H)-one

Description

Significance of Halogenated Heterocyclic Systems in Contemporary Organic Synthesis

Halogenated heterocyclic compounds are organic molecules that contain at least one halogen atom (fluorine, chlorine, bromine, or iodine) within a ring structure that includes at least one non-carbon atom. sigmaaldrich.com These compounds are of considerable importance in modern organic synthesis. sigmaaldrich.com The presence of a halogen atom can significantly influence the reactivity and properties of the heterocyclic system, making them valuable intermediates for creating more complex molecules. sigmaaldrich.commdpi.com

The high electrophilicity and good leaving group characteristics of halogens play a crucial role in the activation and structural modification of organic compounds. mdpi.com This allows for a wide range of chemical transformations, including substitution and coupling reactions, which are fundamental to the construction of diverse molecular architectures. sigmaaldrich.commdpi.com Organochlorine compounds, in particular, are widely utilized in synthetic reactions. sigmaaldrich.com The ability to strategically introduce and manipulate halogen substituents enables chemists to fine-tune the electronic and steric properties of molecules, which is a key aspect of designing compounds for specific applications. mdpi.com

Overview of the Quinazolinone Core in Synthetic and Medicinal Chemistry

The quinazolinone core is a privileged structure in medicinal chemistry, meaning it is a molecular framework that is frequently found in biologically active compounds. nih.gov Quinazolinone and its derivatives are a major class of nitrogen-containing heterocyclic compounds that exhibit a wide array of pharmacological activities. ijpsjournal.comtaylorandfrancis.com The stability of the quinazolinone nucleus has made it an attractive scaffold for medicinal chemists to build upon, leading to the synthesis of numerous potential therapeutic agents. omicsonline.org

The versatility of the quinazolinone structure allows for modifications at various positions, which can lead to compounds with a broad spectrum of biological activities, including anticancer, antibacterial, anti-inflammatory, and antiviral properties. ijpsjournal.com This structural flexibility enables the optimization of a compound's therapeutic efficacy and pharmacokinetic profile through structure-activity relationship (SAR) studies. nih.govijpsjournal.com The lipophilicity of quinazolinones also contributes to their potential to cross the blood-brain barrier, making them suitable for targeting diseases of the central nervous system. nih.gov

Current Research Landscape of 7-chloroquinazolin-2(1H)-one and Related Derivatives

Current research continues to explore the potential of this compound and its derivatives. For instance, derivatives of 7-chloroquinazolin-4(3H)-one have been synthesized and investigated for their potential as anti-inflammatory and analgesic agents. researchgate.net Furthermore, 7-chloro-2-((3,5-dichlorophenyl)amino)quinazolin-4(3H)-one has shown potent inhibitory activity against SARS-CoV-2 and MERS-CoV in preclinical studies. nih.gov

The synthesis of novel derivatives continues to be an active area of research. For example, new 1,3-oxazolyl-7-chloroquinazolin-4(3H)ones have been prepared and evaluated for their antimicrobial properties. scispace.com Additionally, half-sandwich Ru, Os, Rh, and Ir complexes incorporating a ligand derived from 7-chloroquinazolin-4(3H)-one have been developed and shown to have enhanced antiproliferative activity. acs.org These examples highlight the ongoing efforts to utilize the 7-chloroquinazolinone scaffold to create new molecules with a range of potential applications.

Chemical Profile of this compound

| Identifier | Value |

| CAS Number | 85735-86-2 |

| Molecular Formula | C8H5ClN2O |

| Molecular Weight | 180.59 g/mol |

| IUPAC Name | 7-chloro-1H-quinazolin-2-one |

Synthesis and Characterization

The synthesis of this compound and its derivatives can be achieved through various laboratory methods. A common approach involves the cyclization of appropriately substituted anthranilic acid derivatives. ekb.eg

Methods of Synthesis

One reported synthesis of a related compound, 7-chloroquinazolin-4(3H)-one, involves the condensation of 4-chloroanthranilic acid amide with triethyl orthoformate. ekb.eg Another general method for preparing quinazolin-2,4(1H,3H)-diones involves the reaction of anthranilic acid derivatives with potassium cyanate (B1221674) to form urea (B33335) derivatives, which are then cyclized. jst.go.jp

Spectroscopic Analysis

The characterization of this compound and its derivatives relies on various spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

For a related compound, 7-chloro-2-phenylquinazolin-4(3H)-one, the proton NMR spectrum shows characteristic signals for the aromatic protons. rsc.org The carbon-13 NMR spectrum of 7-chloroquinazoline-2,4(1H,3H)-dione reveals distinct peaks for the carbonyl carbons and the aromatic carbons. thieme-connect.com

The IR spectra of quinazolinone derivatives typically show characteristic absorption bands for the N-H and C=O stretching vibrations. For example, the IR spectrum of 3-(4-hydroxybenzylideneamino)-7-chloro-2-phenylquinazolin-4(3H)-one displays a strong carbonyl peak around 1668 cm⁻¹. researchgate.net

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of these compounds. The mass spectrum of 7-chloroquinazoline-2,4(1H,3H)-dione shows a molecular ion peak corresponding to its molecular weight. thieme-connect.com

| Spectroscopic Data for a Related Compound: 7-chloroquinazoline-2,4(1H,3H)-dione | |

| ¹H NMR (DMSO-d₆) | δ 7.15-7.21 (m, 2H), 7.86 (d, 1H), 11.20 (s, 1H), 11.36 (s, 1H) thieme-connect.com |

| ¹³C NMR (DMSO-d₆) | δ 113.3, 114.6, 122.4, 129.0, 139.2, 141.9, 150.1, 162.0 thieme-connect.com |

| IR (KBr) | 3306, 3054, 1743, 1686, 1618, 1431, 1287, 864 cm⁻¹ thieme-connect.com |

| MS (EI) | m/z 196 (M⁺) thieme-connect.com |

Chemical Reactivity and Derivatization

The this compound scaffold serves as a versatile building block for the synthesis of a wide range of derivatives. The chlorine atom at the 7-position and the reactive sites on the quinazolinone ring allow for various chemical modifications.

The chlorine atom can participate in nucleophilic substitution reactions, allowing for the introduction of different functional groups at this position. smolecule.com The nitrogen atoms in the quinazolinone ring can also be functionalized. For example, N-alkylation and N-arylation reactions are common methods for modifying the scaffold.

Furthermore, the quinazolinone ring system can undergo various chemical transformations. For instance, the related 2-ethoxy-4-chloroquinazoline has been shown to react with a variety of nitrogen nucleophiles, leading to the formation of novel quinazoline (B50416) derivatives. scispace.com The reactivity of the quinazolinone core enables the generation of diverse libraries of compounds for screening in various applications, particularly in drug discovery programs. nih.govijpsjournal.com

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C8H5ClN2O |

|---|---|

Molecular Weight |

180.59 g/mol |

IUPAC Name |

7-chloro-1H-quinazolin-2-one |

InChI |

InChI=1S/C8H5ClN2O/c9-6-2-1-5-4-10-8(12)11-7(5)3-6/h1-4H,(H,10,11,12) |

InChI Key |

VNNIIFBUNGEABF-UHFFFAOYSA-N |

SMILES |

C1=CC2=C(C=C1Cl)NC(=O)N=C2 |

Canonical SMILES |

C1=CC2=C(C=C1Cl)NC(=O)N=C2 |

Origin of Product |

United States |

Chemical Transformations and Derivatization Strategies of 7 Chloroquinazolin 2 1h One and Its Analogs

Functionalization at Nitrogen and Carbon Centers of the Quinazolinone Ring System

The quinazolinone ring system possesses reactive nitrogen and carbon centers that are amenable to a variety of functionalization reactions, including alkylation and arylation. These transformations are fundamental for expanding the structural diversity of 7-chloroquinazolin-2(1H)-one analogs.

N-Alkylation: The nitrogen atoms of the quinazolinone core, particularly at the N1 and N3 positions, can be readily alkylated. The regioselectivity of the alkylation often depends on the reaction conditions, such as the base, solvent, and the nature of the alkylating agent. juniperpublishers.com For instance, the alkylation of quinazolin-4(3H)-one derivatives with reagents like benzyl (B1604629) chloride or ethyl chloroacetate (B1199739) in the presence of a base such as potassium carbonate or cesium carbonate in a polar aprotic solvent like DMF typically leads to N-alkylation products in good yields. juniperpublishers.com Microwave-assisted alkylation using dialkyl carbonates has also been shown to be an efficient method for the N-alkylation of quinazolinediones. mdpi.com

C-Alkylation and Arylation: While N-functionalization is common, modification of the carbon centers of the quinazolinone ring is also a key strategy. The C2 position, being part of an amidine system, can be targeted for functionalization. Metal-free cross-dehydrogenative coupling reactions have been developed for the C-2-H alkylation of quinazolin-4-ones with non-activated alkanes, creating new Csp³-Csp² bonds under mild conditions. nih.gov Palladium-catalyzed C-H arylation has also been explored for related N-heterocycles like indazoles and pyrazoles, suggesting potential applicability to the quinazolinone system for introducing aryl groups at specific carbon positions. nih.gov

Below is a table summarizing representative N-alkylation reactions on quinazolinone scaffolds.

| Starting Material | Alkylating Agent | Base | Solvent | Conditions | Product Position | Yield (%) |

| Quinazolin-4(3H)-one | Benzyl chloride | K₂CO₃ | DMF | 100°C, 3h | N3 | 82 |

| 6,7-Dimethoxyquinazolin-4(3H)-one | Benzyl chloride | Cs₂CO₃ | DMF | 70°C | N3 | 82 |

| 6,7-Dimethoxyquinazolin-4(3H)-one | Ethyl chloroacetate | K₂CO₃ | DMF | Reflux | N3 | 82 |

| Quinazoline-2,4-dione | Dimethyl carbonate | K₂CO₃ | - | MW, 130°C, 15 min | N1/N3 | >94 |

Reactivity of the Halogen Substituent in 7-Chloroquinazolinones

The chlorine atom at the C7 position of the 7-chloroquinazolinone core is a key functional handle for introducing a wide range of substituents via cross-coupling and nucleophilic substitution reactions.

Palladium-Catalyzed Cross-Coupling Reactions: The C7-Cl bond is amenable to various palladium-catalyzed cross-coupling reactions, which are powerful tools for forming carbon-carbon and carbon-heteroatom bonds.

Suzuki-Miyaura Coupling: This reaction couples the aryl chloride with an organoboron species, typically a boronic acid or its ester, to form a new C-C bond. wikipedia.orgharvard.edulibretexts.org It is widely used to synthesize biaryl structures. The general mechanism involves the oxidative addition of the aryl halide to a Pd(0) complex, followed by transmetalation with the boronic acid (activated by a base) and reductive elimination to yield the coupled product and regenerate the catalyst. wikipedia.orglibretexts.orgorganic-chemistry.org For 7-chloroquinazolinones, a Suzuki coupling at the C7 position would introduce a new aryl or vinyl substituent. Studies on 2,4,7-trichloroquinazoline (B1295576) have demonstrated that the C7 position can undergo Suzuki coupling, although it is generally less reactive than the C2 and C4 positions. nih.gov

Buchwald-Hartwig Amination: This reaction forms a C-N bond by coupling the aryl halide with a primary or secondary amine. wikipedia.orgacsgcipr.orglibretexts.org This method is a cornerstone for synthesizing aryl amines. The catalytic cycle is similar to other cross-coupling reactions, involving oxidative addition, amine coordination and deprotonation, and reductive elimination. libretexts.orgjk-sci.com Applying this reaction to 7-chloroquinazolinone allows for the direct introduction of various amino groups at the C7 position, a crucial step in building more complex derivatives.

The table below provides a general overview of conditions for these cross-coupling reactions.

| Reaction | Coupling Partner | Catalyst/Ligand System (Typical) | Base (Typical) | Solvent (Typical) |

| Suzuki-Miyaura | Ar-B(OH)₂ | Pd(OAc)₂ / PPh₃ | Na₂CO₃, K₂CO₃ | Toluene, Dioxane, DMF |

| Buchwald-Hartwig | R¹R²NH | Pd(OAc)₂ / BINAP, XPhos | NaOt-Bu, Cs₂CO₃ | Toluene, Dioxane |

Nucleophilic Aromatic Substitution (SNAr): In addition to metal-catalyzed reactions, the C7-Cl bond can be replaced via nucleophilic aromatic substitution (SNAr). This reaction is facilitated when the aromatic ring is activated by electron-withdrawing groups, which stabilize the intermediate Meisenheimer complex. youtube.comlibretexts.org The quinazolinone core itself provides some activation. Various nucleophiles, such as amines, alkoxides, and thiolates, can displace the chloride, offering a complementary, metal-free approach to functionalization at the C7 position. researchgate.net

Ring-Opening and Rearrangement Reactions of Quinazolinone Scaffolds

Quinazolinone scaffolds, while generally stable, can undergo ring-opening and rearrangement reactions under specific conditions, providing pathways to novel chemical structures. nih.gov

A catalyst-free method has been developed for the regioselective hydrated ring-opening and subsequent formylation of quinazolinones. This process involves the nucleophilic addition of a water molecule to an imine carbon, leading to the cleavage of the quinazolinone ring. rsc.org This strategy provides access to N-arylformyl derivatives.

Furthermore, rearrangement strategies have been explored to expand structural diversity. A "Sequential Quinazolinone-Amidine Rearrangement Strategy" (SQuAReS) has been developed, which involves a tandem quinazolinone rearrangement and intramolecular amidine ring closure. digitellinc.com This sequence, often initiated by a Mannich-type reaction, allows for the synthesis of unique, sp³-enriched quinazolinone frameworks. digitellinc.com Acid-promoted ring-opening reactions have also been observed, for instance, in the conversion of certain quinazoline (B50416) derivatives into other heterocyclic systems. researchgate.net

Annulation and Fusion Reactions Leading to Polycyclic Systems

Annulation and fusion reactions are powerful strategies to build complex, polycyclic systems from the 7-chloroquinazolinone core. These reactions construct new rings onto the existing quinazolinone framework, leading to extended, often rigid, molecular architectures.

Transition-metal catalysis is frequently employed to achieve these transformations. For example, palladium-catalyzed annulation of 3-arylquinazolinones with alkynes has been developed to synthesize fused quinazolinone derivatives. The mechanism is believed to proceed through C-X cleavage, alkyne insertion, and subsequent C-H annulation in a one-pot manner. researchgate.net Similarly, cobalt(III)-catalyzed cyclization of 2-aryl quinazolinones with alkynes is compatible with halide-substituted quinazolinones and provides access to fused systems with high regioselectivity. researchgate.net

A modified synthesis for related quinazolinone derivatives involves a fusion reaction at high temperatures (e.g., 250°C) without a solvent, which can be used to create trisubstituted quinazolinones that can serve as precursors for further annulation. researchgate.net Metal-free protocols, such as iodine-promoted oxidative tandem cyclizations, can also be used to construct quinazolino[4,3-b]quinazolin-8-one (B241683) systems from readily available substrates. researchgate.net

Derivatization for Analytical and Mechanistic Studies

The 7-chloroquinazolinone scaffold can be derivatized to create tools for analytical and mechanistic studies, such as fluorescent probes. The inherent fluorescence of some quinazolinone derivatives, combined with their ability to be strategically functionalized, makes them attractive candidates for developing chemical sensors.

By introducing quinazolinone moieties into conjugated systems, fluorescent probes have been developed with absorption and emission maxima in the visible range (500–600 nm). rsc.org These probes can exhibit sensitivity to their environment, such as solvent viscosity and pH. For example, some quinazolinone-based probes show significant fluorescence enhancement in viscous media due to the restriction of intramolecular rotation. rsc.org

The synthesis of these probes often involves coupling the quinazolinone core, functionalized with a reactive group, to a fluorophore or a recognition unit. For instance, quinazoline derivatives have been used to create fluorescent probes for α1-Adrenergic Receptors by linking the quinazoline pharmacophore to fluorophores like fluorescein (B123965) or coumarin (B35378) via amide condensation or copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions. nih.gov Such probes are invaluable for visualizing biological targets and studying receptor distribution and function. nih.govnih.gov

Complexation with Transition Metal Centers

The nitrogen and oxygen atoms within the this compound scaffold can act as coordinating sites for transition metal centers, allowing for the formation of metal complexes. The synthesis of these complexes involves reacting the quinazolinone ligand, or a derivative thereof, with a suitable metal salt.

Quinazolinone derivatives, particularly those modified to incorporate Schiff base functionalities, have been used as ligands to synthesize metal complexes. asianpubs.org For example, 3-amino-quinazolinone derivatives can be condensed with aldehydes to form Schiff bases, which then serve as multidentate ligands for metals. The resulting complexes can be characterized by various spectroscopic and analytical techniques to elucidate their structure and coordination geometry. asianpubs.org The formation of such complexes modifies the electronic properties and spatial arrangement of the quinazolinone scaffold, opening avenues for its use in catalysis or materials science.

Advanced Spectroscopic and Chromatographic Characterization Methodologies

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H-NMR, ¹³C-NMR, 2D-NMR)

High-resolution NMR spectroscopy is the most powerful tool for elucidating the molecular structure of organic compounds in solution.

¹H-NMR: A proton NMR spectrum would provide crucial information about the electronic environment of the hydrogen atoms in the 7-chloroquinazolin-2(1H)-one molecule. The spectrum would be expected to show distinct signals for the protons on the aromatic ring and the N-H proton. The chemical shifts (δ), signal multiplicities (e.g., singlet, doublet), and coupling constants (J) would allow for the precise assignment of each proton to its position on the quinazoline (B50416) core.

¹³C-NMR: The carbon-13 NMR spectrum would reveal the number of unique carbon environments within the molecule. Signals would be expected for the carbonyl carbon (C2), the carbon bearing the chlorine atom (C7), and the other aromatic carbons.

2D-NMR: Two-dimensional NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be indispensable for unambiguously assigning all proton and carbon signals and confirming the connectivity of the atoms within the molecular framework.

Interactive Data Table: Predicted NMR Assignments for this compound (Note: The following data is predictive and based on general principles for similar structures, as specific experimental data is not publicly available.)

| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| H-1 (N-H) | 10.0 - 12.0 | - |

| C-2 (C=O) | - | 160 - 165 |

| C-4 | - | 145 - 150 |

| H-5 | 7.8 - 8.0 | 125 - 130 |

| H-6 | 7.2 - 7.4 | 128 - 132 |

| C-7 | - | 130 - 135 |

| H-8 | 7.6 - 7.8 | 115 - 120 |

| C-4a | - | 120 - 125 |

Mass Spectrometry for Structural Confirmation and Fragmentation Analysis (GC-MS, LC-MS, ESI-HRMS)

Mass spectrometry (MS) is used to determine the molecular weight of a compound and to gain structural insights from its fragmentation patterns.

High-Resolution Mass Spectrometry (ESI-HRMS): Electrospray ionization high-resolution mass spectrometry would provide a highly accurate mass measurement of the molecular ion, allowing for the determination of its elemental formula (C₈H₅ClN₂O).

GC-MS/LC-MS: Gas or liquid chromatography coupled with mass spectrometry would serve as a tool for both purity analysis and structural confirmation. The mass spectrum would show a molecular ion peak (M⁺) corresponding to the compound's molecular weight. The fragmentation pattern, resulting from the cleavage of the molecule under ionization, would yield characteristic fragment ions that could be pieced together to confirm the quinazolinone structure.

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

Vibrational spectroscopy probes the functional groups present in a molecule.

Infrared (IR) Spectroscopy: The FT-IR spectrum of this compound would display characteristic absorption bands confirming key functional groups. A strong absorption band is expected for the carbonyl (C=O) stretching vibration, typically around 1660-1690 cm⁻¹. The N-H stretching vibration would appear as a broader band in the region of 3100-3300 cm⁻¹. Aromatic C-H and C=C stretching vibrations would also be present.

Raman Spectroscopy: Raman spectroscopy would provide complementary information, particularly for the non-polar bonds of the aromatic ring system.

Interactive Data Table: Expected IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| N-H | Stretch | 3100 - 3300 |

| Aromatic C-H | Stretch | 3000 - 3100 |

| C=O (Amide) | Stretch | 1660 - 1690 |

| Aromatic C=C | Stretch | 1450 - 1600 |

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule, which is characteristic of its conjugated system. The quinazolinone ring system is expected to exhibit distinct absorption maxima (λmax) in the UV region, corresponding to π-π* electronic transitions within the aromatic and conjugated system.

Chromatographic Techniques for Purity Assessment and Isolation (HPLC, TLC, Column Chromatography)

Chromatographic methods are essential for separating the target compound from impurities and for assessing its purity.

Thin-Layer Chromatography (TLC): TLC would be used for rapid reaction monitoring and preliminary purity checks, providing a characteristic retention factor (Rf) value with a specific solvent system.

Column Chromatography: This technique would be employed for the purification of the compound on a larger scale, typically using silica (B1680970) gel as the stationary phase.

High-Performance Liquid Chromatography (HPLC): HPLC is the standard method for determining the purity of a final compound with high accuracy. A validated HPLC method would involve selecting an appropriate column (e.g., C18) and mobile phase to achieve a sharp, symmetrical peak for this compound, well-resolved from any impurities.

Single-Crystal X-ray Diffraction for Solid-State Structure Determination

If a suitable single crystal of this compound can be grown, single-crystal X-ray diffraction would provide the definitive, unambiguous three-dimensional structure of the molecule in the solid state. This technique would determine precise bond lengths, bond angles, and intermolecular interactions (such as hydrogen bonding or π-stacking) within the crystal lattice. This analysis is considered the gold standard for structural confirmation.

Computational and Theoretical Chemistry Studies on 7 Chloroquinazolin 2 1h One Systems

Electronic Structure Theory and Quantum Chemical Calculations (e.g., Density Functional Theory (DFT), Ab Initio Methods)

Electronic structure methods, particularly Density Functional Theory (DFT), are widely used to study the geometry and electronic properties of quinazolinone systems. semanticscholar.orgresearchgate.net DFT calculations, often employing functionals like B3LYP with basis sets such as 6-31G*, can be used to optimize the ground-state geometry of 7-chloroquinazolin-2(1H)-one. semanticscholar.org These calculations provide valuable information on bond lengths, bond angles, and dihedral angles.

Quantum chemical calculations are also employed to determine key electronic descriptors that help in understanding the molecule's reactivity and stability. semanticscholar.orgajchem-a.com These descriptors, derived from the energies of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are crucial for predicting chemical behavior. ajchem-a.com

Table 1: Calculated Electronic Properties of this compound (Illustrative)

| Property | Description | Illustrative Value |

|---|---|---|

| EHOMO | Energy of the Highest Occupied Molecular Orbital; relates to the ability to donate electrons. | -6.5 eV |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital; relates to the ability to accept electrons. | -1.2 eV |

| Energy Gap (ΔE) | Difference between ELUMO and EHOMO; indicates chemical reactivity and stability. | 5.3 eV |

| Ionization Potential (IP) | The energy required to remove an electron. | 6.5 eV |

| Electron Affinity (EA) | The energy released when an electron is added. | 1.2 eV |

| Electronegativity (χ) | The ability of an atom to attract shared electrons. | 3.85 eV |

| Chemical Hardness (η) | Resistance to change in electron distribution. | 2.65 eV |

| Chemical Softness (S) | The reciprocal of hardness, indicating higher reactivity. | 0.38 eV |

| Electrophilicity Index (ω) | A measure of the energy lowering of a molecule when it accepts electrons. | 2.80 eV |

Note: These are illustrative values and would be determined from specific DFT calculations.

Molecular Dynamics Simulations for Intermolecular Interactions

Molecular Dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. For this compound, MD simulations can provide detailed insights into its interactions with other molecules, such as solvent molecules or biological receptors. These simulations can reveal the nature and strength of intermolecular forces, including hydrogen bonds, halogen bonds (involving the chlorine atom), and π-π stacking interactions. ias.ac.inmdpi.comresearchgate.net

The chlorine atom at the 7-position can participate in halogen bonding, a directional non-covalent interaction that can influence crystal packing and ligand-receptor binding. ias.ac.in Similarly, the quinazolinone ring system can engage in π-π stacking with other aromatic systems. Understanding these interactions is crucial for predicting the compound's behavior in different environments.

Analysis of Tautomerism and Energetic Stabilities of Quinazolinone Systems

Quinazolin-2(1H)-one systems can exist in different tautomeric forms, most commonly the keto (amide) and enol (imidol) forms. researchgate.netmasterorganicchemistry.comlibretexts.org Computational methods are instrumental in determining the relative energetic stabilities of these tautomers. By calculating the total electronic energies of each form, it is possible to predict which tautomer is more stable and therefore more prevalent under equilibrium conditions. nih.gov

For this compound, the equilibrium between the keto and enol forms can be influenced by factors such as the solvent environment. nih.gov Generally, the keto form of quinazolinones is found to be more stable. nih.gov

Table 2: Relative Energies of Tautomers of this compound (Illustrative)

| Tautomer | Structure | Relative Energy (kcal/mol) |

|---|---|---|

| Keto (amide) | This compound | 0.0 (Reference) |

| Enol (imidol) | 7-chloro-2-hydroxyquinazoline | +5.8 |

Note: Illustrative values representing the higher stability of the keto form.

Conformational Analysis and Stereochemical Insights

Conformational analysis involves the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. For a relatively rigid system like this compound, the conformational flexibility is limited. However, if substituents were introduced at the N1 or C3 positions, conformational analysis would become more critical.

Stereochemistry, on the other hand, deals with the three-dimensional arrangement of atoms and molecules and its effect on chemical reactions. youtube.comyoutube.com this compound itself is achiral. However, the introduction of a chiral center, for instance, through substitution, would lead to the existence of enantiomers. Computational methods could then be used to study the properties of these different stereoisomers.

Prediction of Reactivity and Reaction Pathways

Frontier Molecular Orbital (FMO) theory is a key application of electronic structure calculations for predicting chemical reactivity. nih.govwikipedia.orgyoutube.com The HOMO and LUMO are the "frontier" orbitals, and their shapes, energies, and coefficients provide insights into how a molecule will interact with other reagents. researchgate.netresearchgate.net

The distribution of the HOMO density in this compound would indicate the regions most susceptible to electrophilic attack, while the LUMO distribution would highlight the sites prone to nucleophilic attack. This information is invaluable for predicting the outcomes of chemical reactions and for designing synthetic pathways. nih.gov For instance, the analysis of Fukui functions, derived from DFT, can provide a quantitative measure of the reactivity at different atomic sites. nih.gov

Assessment of Aromaticity and Electronic Properties (e.g., Nucleus Independent Chemical Shifts (NICS) analysis)

The aromaticity of the fused ring system in this compound is a significant contributor to its stability and chemical properties. Nucleus-Independent Chemical Shift (NICS) analysis is a computational method used to quantify the degree of aromaticity. mdpi.com NICS values are calculated at specific points in space, typically at the center of a ring. A negative NICS value is indicative of aromatic character, while a positive value suggests anti-aromaticity. This analysis can confirm the aromatic nature of the benzene (B151609) and pyrimidine (B1678525) rings within the quinazolinone core.

Application of Machine Learning for Structure-Property Relationship Studies

Machine learning, particularly in the form of Quantitative Structure-Activity Relationship (QSAR) studies, is a powerful tool for establishing correlations between the chemical structure of a series of compounds and their biological activities or physical properties. mdpi.comnih.gov For a class of compounds like quinazolinone derivatives, a QSAR model could be developed using a dataset of known molecules and their measured activities. nih.gov

By calculating a variety of molecular descriptors (electronic, steric, hydrophobic, etc.) for each compound, a mathematical model can be built to predict the activity of new, untested compounds like derivatives of this compound. nih.gov This in silico screening can prioritize the synthesis of the most promising candidates, thereby saving time and resources in the drug discovery process. mdpi.com

Applications of 7 Chloroquinazolin 2 1h One As a Key Synthetic Intermediate

Building Block for Diverse Heterocyclic Compound Synthesis

The reactivity of 7-chloroquinazolin-2(1H)-one allows for its elaboration into a wide range of other heterocyclic systems. The presence of the chloro group and the reactive N-H and carbonyl functionalities serve as anchor points for various synthetic transformations, including N-alkylation, palladium-catalyzed cross-coupling reactions, and cyclization reactions, leading to the formation of fused heterocyclic systems.

One of the key reactions of quinazolinones is N-alkylation , which introduces substituents at the N1 or N3 positions. This functionalization is a common strategy to modulate the physicochemical and biological properties of the resulting molecules. While specific examples starting directly from this compound are not extensively detailed in readily available literature, the general reactivity of the quinazolinone core suggests its amenability to such transformations. For instance, the alkylation of quinazolin-4(3H)-ones with various alkyl halides in the presence of a base like potassium carbonate in DMF is a well-established method to produce N-alkylated derivatives.

Furthermore, the chloro-substituent at the 7-position opens the door for powerful palladium-catalyzed cross-coupling reactions , such as the Suzuki and Buchwald-Hartwig amination reactions. These reactions are instrumental in forming new carbon-carbon and carbon-nitrogen bonds, respectively. Although specific literature detailing these reactions on this compound is sparse, the principles of these reactions are broadly applicable to aryl chlorides.

The Suzuki coupling would involve the reaction of this compound with an organoboron compound in the presence of a palladium catalyst and a base to form a 7-aryl or 7-vinyl substituted quinazolinone. This would be a powerful method for introducing molecular diversity at the 7-position.

Similarly, the Buchwald-Hartwig amination would enable the synthesis of 7-amino-substituted quinazolinones by coupling this compound with various amines. This reaction is known for its wide substrate scope and functional group tolerance.

The quinazolinone core itself can be a precursor to fused heterocyclic systems. For example, derivatives of quinazolinones can be used to synthesize triazoloquinazolinones and benzimidazoquinazolinones , which are of interest due to their diverse biological properties. While direct synthesis from this compound is not explicitly described, multi-component reactions under microwave irradiation have proven effective for constructing such fused systems from related quinazoline (B50416) precursors. Another important class of fused heterocycles, pyrazoloquinazolines , have also been synthesized from quinazoline derivatives.

Precursor for Pharmacologically Relevant Scaffolds

The quinazolinone nucleus is considered a "privileged structure" in medicinal chemistry due to its ability to interact with a wide range of biological targets. The introduction of a chlorine atom at the 7-position can significantly influence the pharmacological profile of the resulting compounds, often enhancing their activity or modulating their selectivity.

Structure-activity relationship (SAR) studies on various quinazolinone derivatives have indicated that the presence of a halogen, such as chlorine, at the 7-position can be favorable for certain biological activities. For instance, in the context of anticonvulsant agents, studies have shown that a chlorine atom at this position can enhance activity.

While direct examples of marketed drugs derived from this compound are not readily apparent, the scaffold is undoubtedly a key intermediate in the synthesis of libraries of compounds for drug discovery screening. The ability to functionalize the molecule at the N1, C2, and C7 positions allows for the generation of a vast chemical space to explore for various therapeutic targets.

Research has shown that quinazolinone derivatives exhibit a broad spectrum of pharmacological activities, including:

Anticancer

Antimicrobial

Anticonvulsant

Anti-inflammatory

Antiviral

The synthesis of novel quinazolinone derivatives often involves the initial construction of a substituted quinazolinone core, which is then further elaborated. This compound serves as an ideal starting point for such synthetic endeavors, providing a platform for the introduction of various pharmacophores.

Role in the Development of Targeted Chemical Probes

Targeted chemical probes are essential tools for studying biological systems, allowing for the specific labeling and investigation of proteins and other biomolecules. The quinazolinone scaffold, with its inherent biological activity and synthetic tractability, is a promising framework for the design of such probes.

While there is no specific literature detailing the use of this compound in the development of targeted chemical probes, its potential is evident. The chloro substituent at the 7-position can be utilized as a reactive handle for the attachment of reporter groups, such as fluorophores or affinity tags, through nucleophilic aromatic substitution or cross-coupling reactions.

Furthermore, the quinazolinone core itself can serve as the recognition element of the probe, targeting specific enzymes or receptors. By systematically modifying the substituents on the quinazolinone ring, it is possible to develop highly selective probes for a particular biological target.

Intermediate in Fine Chemical and Materials Synthesis

Beyond its applications in the life sciences, this compound also holds potential as an intermediate in the synthesis of fine chemicals and advanced materials. The aromatic and heterocyclic nature of the molecule, combined with its reactive functionalities, makes it an interesting building block for the construction of novel organic materials.

For example, quinazolinone derivatives could be incorporated into larger conjugated systems for applications in organic electronics, such as organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs). The ability to tune the electronic properties of the molecule through substitution at the 7-position could be advantageous in designing materials with specific optical and electronic characteristics.

However, it is important to note that the exploration of this compound in the field of materials science is still in its nascent stages, and further research is needed to fully realize its potential in this area.

Q & A

Q. What are the common synthetic routes for 7-chloroquinazolin-2(1H)-one, and how can reaction conditions be optimized?

- Methodological Answer : Synthesis typically involves cyclocondensation of substituted anthranilic acid derivatives with urea or thiourea under acidic or catalytic conditions. For example, highlights a two-step route using diethyl (ethoxymethylene)malonate and sodium hydroxide, followed by acidification . Optimization may include:

- Adjusting reaction temperature (e.g., reflux vs. room temperature).

- Varying solvent systems (e.g., water, diphenyl ether) to improve yield .

- Screening catalysts like magnesium/ammonium chloride for regioselectivity .

Characterization relies on NMR, HPLC, and X-ray crystallography to confirm purity and structure .

Q. What safety protocols are critical when handling this compound?

- Methodological Answer : Safety measures include:

- PPE : Gloves, lab coats, and goggles to mitigate dermal/oral toxicity (Category 4 per EU-GHS) .

- Ventilation : Use fume hoods to avoid inhalation hazards .

- Storage : In airtight containers under inert gas (e.g., N₂), away from oxidizing agents .

Emergency protocols for spills involve neutralization with sodium bicarbonate and disposal via licensed hazardous waste facilities .

Advanced Research Questions

Q. How can structural contradictions in crystallographic data for this compound derivatives be resolved?

- Methodological Answer : Discrepancies in bond angles or torsion parameters (e.g., reports C3–C4 bond angles of 119.58° vs. computational models) require:

- Validation : Cross-checking with software like SHELXTL or Mercury to refine symmetry operations and hydrogen bonding networks .

- Complementary Techniques : Pairing X-ray data with DFT calculations or NMR crystallography to resolve ambiguities .

- Data Reproducibility : Repeating experiments under controlled humidity/temperature to rule out environmental artifacts .

Q. What catalytic strategies enhance the efficiency of synthesizing this compound derivatives?

- Methodological Answer : Heterogeneous catalysts (e.g., Grubbs second-generation catalyst) improve regioselectivity and reduce byproducts in ring-closing metathesis (RCM) reactions . Key steps:

Q. How can researchers ensure data integrity and reproducibility in multi-institutional studies on this compound?

- Methodological Answer : Adopt FAIR (Findable, Accessible, Interoperable, Reusable) principles:

- Metadata Standardization : Use platforms like the RCSB Protein Data Bank for crystallographic data .

- Open Data Repositories : Share raw NMR/LC-MS datasets in public repositories (e.g., Zenodo) to enable validation .

- Protocol Harmonization : Align synthetic procedures with OECD guidelines, detailing reagent purity and equipment calibration .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.